1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Overview
Description
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C12H13FN4 and its molecular weight is 232.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide are bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
this compound interacts with its targets by inhibiting the DNA-supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition leads to the eradication of bacteria by interfering with DNA replication .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication, transcription, repair, and recombination . The inhibition of DNA gyrase and topoisomerase IV disrupts these pathways, leading to cell death .
Pharmacokinetics
After oral administration, this compound is rapidly and well absorbed from the gastrointestinal tract, showing good bioavailability . The antibiotic is widely distributed throughout the body and in different biological tissues . The serum elimination half-life is relatively long (9–12 hours), which permits once-daily dosing . Approximately 38% of an orally administered dose is excreted in the urine within 48 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication, transcription, repair, and recombination, leading to bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of light can lead to photodegradation of the compound, resulting in different degradation products . Additionally, the compound’s action can be influenced by its concentration in different environments .
Biochemical Analysis
Biochemical Properties
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with L-type amino acid transporter 1 (LAT1), which is involved in the uptake of large neutral amino acids . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake of amino acids in glioma cells, which can alter cell proliferation and survival . Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to interact with LAT1, affecting the transport of amino acids into cells . This interaction can result in changes in cellular metabolism and gene expression, ultimately influencing cell function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions and can exert its effects over extended periods . Its degradation products and their potential impact on cells need to be further investigated to ensure its safe and effective use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as alterations in gene expression and cellular metabolism . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence glycogen metabolism in cancer cells, highlighting its potential role in modulating cellular energy storage and utilization
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. LAT1, for example, plays a crucial role in its uptake and distribution in glioma cells . This interaction can affect its localization and accumulation within specific cellular compartments, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct its localization, thereby modulating its effects on cellular processes.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-6-7-17-11(12(14)15)8-10(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALBBWJWPQSVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.